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Compound of Interest

Compound Name: Ros1-IN-2

Cat. No.: B15580665

For researchers, scientists, and drug development professionals, this document provides a
comprehensive technical guide to the chemical structure, properties, and biological context of
the ROS1 inhibitor, Ros1-IN-2.

Chemical Structure and Physicochemical Properties

Ros1-IN-2 (CAS: 687576-28-9) is a small molecule inhibitor targeting ROS kinases. Its
chemical and physical properties are summarized below.

Property Value
2-(thiophen-2-yl)-N-(4-
UPAC Name suﬁfamiylpheni:hyl)(quinoline-3-carboxamide
Molecular Formula C22H19N303S2
Molecular Weight 437.53 g/mol
CAS Number 687576-28-9
Appearance Yellow to brown solid powder
SMILES 0O=C(C1=C2C=CC=CC2=NC(C3=CC=CS3)=C1

)NCCC4=CC=C(S(=0)(N)=0)C=C4

Pharmacological Properties
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Ros1-IN-2 has been identified as an inhibitor of ROS kinase. Publicly available data indicates a
21.53% inhibition of ROS kinase activity at a concentration of 10 uM[1]. Further detailed
inhibitory activity, such as IC50 values against ROS1, is likely contained within patent literature
(W02014141129A2) and is not widely published[1].

Synthesis and Experimental Protocols
Synthesis of Ros1-IN-2

While the specific, detailed synthesis protocol for Ros1-IN-2 is proprietary and likely described
in patent WO2014141129A2, a plausible synthetic route can be devised based on its chemical
structure. The synthesis would likely involve the amidation of 2-(thiophen-2-yl)quinoline-3-
carboxylic acid with 4-(2-aminoethyl)benzenesulfonamide.

A generalized, hypothetical synthesis workflow is presented below.

A potential synthetic workflow for Ros1-IN-2.

ROS1 Kinase Assay Protocol

To evaluate the inhibitory activity of Ros1-IN-2 against the ROS1 kinase, a biochemical assay
is required. Commercially available kits, such as the ROS1 Kinase Assay Kit from BPS
Bioscience, provide a standardized method. The following is a detailed, representative protocol
adapted from such kits.

Objective: To determine the in vitro inhibitory effect of Ros1-IN-2 on ROS1 kinase activity.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a
substrate by the ROS1 kinase. The remaining ATP is converted into a luminescent signal,
where a lower signal indicates higher kinase activity (and less inhibition).

Materials:
e Recombinant human ROS1 kinase
o Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

e ATP solution
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Kinase assay buffer

Ros1-IN-2 (dissolved in DMSO)

Kinase-Glo® Max Reagent

White, opaque 96-well plates

Luminometer

Procedure:
o Prepare the Kinase Reaction Mixture:
o Thaw all reagents on ice.

o Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate at
their final desired concentrations.

o Add the ROS1 kinase to the master mix.
e Prepare the Inhibitor Plate:
o Perform a serial dilution of Ros1-IN-2 in DMSO.

o Add a small volume (e.g., 2.5 pL) of the diluted inhibitor or DMSO (for control wells) to the
wells of the 96-well plate.

« Initiate the Kinase Reaction:
o Add the kinase reaction mixture to each well of the inhibitor plate to start the reaction.

o Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 45
minutes).

e Detect Kinase Activity:

o After incubation, add the Kinase-Glo® Max Reagent to each well. This reagent stops the
kinase reaction and initiates the ATP detection reaction.
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o Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

e Measure Luminescence:

o Read the luminescence of each well using a luminometer.

e Data Analysis:

o The luminescence signal is inversely proportional to the kinase activity.

o Calculate the percent inhibition for each inhibitor concentration relative to the DMSO
control.

o Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the
data to a dose-response curve to determine the IC50 value.
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A typical workflow for a ROS1 kinase inhibition assay.
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ROS1 Signaling Pathway

ROSL1 is a receptor tyrosine kinase (RTK) that, when activated, triggers several downstream
signaling cascades involved in cell proliferation, survival, and differentiation. In many cancers,
chromosomal rearrangements lead to the formation of fusion proteins containing the ROS1
kinase domain, resulting in its constitutive activation.

Upon activation, ROS1 autophosphorylates, creating docking sites for various adaptor proteins
and enzymes. This leads to the activation of key signaling pathways, including:

RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation.

PIBK-AKT-mTOR Pathway: Crucial for cell survival and growth.

JAK-STAT Pathway: Involved in cell proliferation and immune responses.

VAV3 Signaling: Regulates cytoskeletal dynamics and cell migration.

Inhibitors like Ros1-IN-2 are designed to bind to the ATP-binding pocket of the ROS1 kinase
domain, preventing its catalytic activity and thereby blocking the activation of these
downstream oncogenic pathways.
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The ROSL1 signaling pathway and the point of inhibition by Ros1-IN-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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